molecular formula C11H10N2OS B12949277 (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B12949277
M. Wt: 218.28 g/mol
InChI Key: WKYMELHZFLXDBB-CLFYSBASSA-N
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Description

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound with a unique structure that includes a thioxoimidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 1-phenylethylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thioxoimidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(1-phenylethylidene)piperidin-1-amine
  • (Z)-N’-(1-phenylethylidene)benzohydrazide

Uniqueness

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(5Z)-5-(1-phenylethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H10N2OS/c1-7(8-5-3-2-4-6-8)9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-7-

InChI Key

WKYMELHZFLXDBB-CLFYSBASSA-N

Isomeric SMILES

C/C(=C/1\C(=O)NC(=S)N1)/C2=CC=CC=C2

Canonical SMILES

CC(=C1C(=O)NC(=S)N1)C2=CC=CC=C2

Origin of Product

United States

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